molecular formula C14H10FN3O3 B15063729 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Cat. No.: B15063729
M. Wt: 287.25 g/mol
InChI Key: OPSJPVJIGXOWNX-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl and nitro groups in the compound’s structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorobenzylation: The attachment of the 2-fluorobenzyl group is carried out through nucleophilic substitution reactions, often using 2-fluorobenzyl chloride and a suitable base.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the indazole ring, which can be achieved through various cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Cyclization: Catalysts and specific reaction conditions to promote ring closure.

Major Products Formed

    Reduction: Formation of 3-((2-Fluorobenzyl)oxy)-5-amino-1H-indazole.

    Substitution: Formation of various substituted indazole derivatives.

    Cyclization: Formation of polycyclic indazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
  • 3-((2-Fluorobenzyl)oxy)propanoic acid
  • 2,6-Difluoro-3-((2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the presence of both the fluorobenzyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-5-nitro-1H-indazole

InChI

InChI=1S/C14H10FN3O3/c15-12-4-2-1-3-9(12)8-21-14-11-7-10(18(19)20)5-6-13(11)16-17-14/h1-7H,8H2,(H,16,17)

InChI Key

OPSJPVJIGXOWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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